4-(3-Chlorophenoxy)benzonitrile
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Overview
Description
4-(3-Chlorophenoxy)benzonitrile is an organic compound with the molecular formula C13H8ClNO. It is characterized by a chlorophenoxy group attached to a benzonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chlorophenoxy)benzonitrile typically involves the reaction of 3-chlorophenol with 4-cyanobenzoyl chloride. This reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-chlorophenol attacks the carbonyl carbon of 4-cyanobenzoyl chloride, resulting in the formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Chlorophenoxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 4-(3-chlorophenoxy)benzylamine.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 4-(3-chlorophenoxy)benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Chlorophenoxy)benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenoxy)benzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-(4-Chlorophenoxy)benzonitrile: Similar structure but with the chlorine atom in the para position.
4-(3-Bromophenoxy)benzonitrile: Similar structure but with a bromine atom instead of chlorine.
4-(3-Methylphenoxy)benzonitrile: Similar structure but with a methyl group instead of chlorine.
Uniqueness: 4-(3-Chlorophenoxy)benzonitrile is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and interactions in chemical and biological systems. This positional difference can result in variations in physical properties, reactivity, and biological activity compared to its analogs .
Properties
IUPAC Name |
4-(3-chlorophenoxy)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO/c14-11-2-1-3-13(8-11)16-12-6-4-10(9-15)5-7-12/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLODVKYPISQHCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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